11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole
CAS No.: 1210469-50-3
Cat. No.: VC6229175
Molecular Formula: C28H18BrN
Molecular Weight: 448.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210469-50-3 |
|---|---|
| Molecular Formula | C28H18BrN |
| Molecular Weight | 448.363 |
| IUPAC Name | 5-bromo-11-(4-phenylphenyl)benzo[a]carbazole |
| Standard InChI | InChI=1S/C28H18BrN/c29-26-18-25-23-11-6-7-13-27(23)30(28(25)24-12-5-4-10-22(24)26)21-16-14-20(15-17-21)19-8-2-1-3-9-19/h1-18H |
| Standard InChI Key | KHUSBFQLGAPOSZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C<sub>28</sub>H<sub>18</sub>BrN, with a molecular weight of 448.363 g/mol . Its IUPAC name, 5-bromo-11-(4-phenylphenyl)benzo[a]carbazole, reflects the fusion of a benzocarbazole system with a biphenyl moiety and a bromine substituent. Key structural features include:
| Property | Value |
|---|---|
| CAS Number | 1210469-50-3 |
| Molecular Formula | C<sub>28</sub>H<sub>18</sub>BrN |
| Molecular Weight | 448.363 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br |
| InChIKey | KHUSBFQLGAPOSZ-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions, while the bromine atom enhances reactivity in cross-coupling reactions .
Synthesis and Structural Analogues
Synthetic routes to this compound often involve palladium-catalyzed coupling reactions. For example, Ullmann-type couplings between halogenated benzocarbazoles and biphenyl boronic acids are commonly employed . A related synthesis of 9,9'-(((2-bromo-1,3-phenylene)bis(oxy))bis(4,1-phenylene))bis(9H-carbazole) (a structural analogue) involves:
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Buchwald-Hartwig amination to attach carbazole units to a brominated aromatic core .
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Lithiation-borylation to introduce boron bridges, as demonstrated in oxygen-bridged boron derivatives for OLED applications .
While solubility data for the title compound remain unreported, analogues with methoxy or hydroxyl substituents show improved solubility in polar aprotic solvents like dimethylformamide (DMF) .
Pharmacological Applications
Antitumor Activity
Benzo[a]carbazole derivatives exhibit notable anticancer properties. In a 2011 study, 11H-benzo[a]carbazole-5-carboxamide derivatives demonstrated potent activity against A549 (lung) and HCT-116 (colon) cancer cell lines . Compound 8 (a carboxamide analogue) showed IC<sub>50</sub> values of 0.12 μM (A549) and 0.09 μM (HCT-116), surpassing the efficacy of the clinical agent amonafide . Although direct data for the brominated biphenyl variant are lacking, the bromine atom’s electron-withdrawing effects likely enhance DNA intercalation—a mechanism critical for topoisomerase inhibition .
Structure-Activity Relationships (SAR)
Key SAR insights for benzo[a]carbazoles include:
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C5 substituents: Bromine improves metabolic stability and DNA binding affinity compared to smaller halogens .
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N11 modifications: Bulky biphenyl groups increase lipophilicity, enhancing blood-brain barrier penetration in preclinical models .
Materials Science Applications
Optoelectronic Properties
The compound’s extended conjugation makes it a candidate for thermally activated delayed fluorescence (TADF) materials. Oxygen-bridged boron derivatives of carbazole, such as m-BO-2Cz, achieve external quantum efficiencies (EQE) of 25.8% in OLED devices . The bromine atom in the title compound could facilitate further functionalization for tuning emission spectra.
Host-Guest Chemistry
In OLED host matrices, carbazole-based compounds improve hole-transporting capabilities. For example, 9-(3-methoxyphenyl)-9H-carbazole derivatives exhibit glass transition temperatures (T<sub>g</sub>) above 120°C, ensuring thermal stability during device operation .
Future Directions
Drug Development
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Combination therapies: Co-administration with platinum-based chemotherapeutics to exploit synergistic DNA damage mechanisms.
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Prodrug design: Masking the bromine atom with bioreversible groups to reduce off-target toxicity.
Advanced Materials
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Polymer composites: Incorporating the compound into conjugated polymers for flexible electronics.
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Single-crystal studies: Resolving its solid-state packing via X-ray diffraction to optimize charge transport.
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